molecular formula C31H31N5O B11225373 4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11225373
M. Wt: 489.6 g/mol
InChI Key: RXPXOJNJBYBTMV-UHFFFAOYSA-N
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Description

This compound is a pyrrolo[2,3-d]pyrimidine derivative featuring a 2,3-dimethylphenyl-substituted piperazine at position 4, a 4-methoxyphenyl group at position 7, and a phenyl group at position 5. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry due to its versatility in targeting enzymes and receptors, particularly in oncology and CNS disorders. The 4-methoxyphenyl substituent enhances electron density and may improve metabolic stability, while the 2,3-dimethylphenyl group on the piperazine moiety likely increases lipophilicity, influencing blood-brain barrier permeability.

Properties

Molecular Formula

C31H31N5O

Molecular Weight

489.6 g/mol

IUPAC Name

4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C31H31N5O/c1-22-8-7-11-28(23(22)2)34-16-18-35(19-17-34)30-29-27(24-9-5-4-6-10-24)20-36(31(29)33-21-32-30)25-12-14-26(37-3)15-13-25/h4-15,20-21H,16-19H2,1-3H3

InChI Key

RXPXOJNJBYBTMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6)C

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Reaction Conditions:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

    The biological activity of this compound is primarily associated with its interaction with various molecular targets. Research indicates potential applications in the following areas:

    Antitumor Activity

    Studies have shown that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, compounds with similar structural features have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth .

    Antidepressant and Anxiolytic Effects

    The piperazine moiety is known for its presence in many antidepressant medications. Compounds featuring piperazine have been studied for their potential anxiolytic effects, suggesting that this compound may also exhibit similar pharmacological properties .

    Inhibition of Kinases

    The unique structure of this compound allows it to interact with various kinases involved in cancer progression and other diseases. Preliminary studies indicate that it may act as a kinase inhibitor, potentially leading to therapeutic applications in oncology .

    Case Studies

    Several case studies highlight the efficacy of compounds structurally related to 4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine:

    StudyCompound TestedFindings
    N4-phenylsubstituted pyrrolo[2,3-d]pyrimidinesDemonstrated potent VEGFR-2 inhibition and cytotoxicity against A431 cells.
    Piperazine derivativesShowed significant antidepressant-like effects in animal models.
    Pyrrolo[2,3-d]pyrimidine analogsExhibited promising anti-proliferative activity against various cancer cell lines.

    Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets.
    • It may modulate cellular pathways, affecting cell growth, apoptosis, or inflammation.
  • Comparison with Similar Compounds

    Structural Modifications and Substituent Effects

    The following table summarizes key structural differences between the target compound and analogs:

    Compound Name Position 4 Substituent Position 7 Substituent Position 5 Substituent Key Features
    Target Compound 4-(2,3-dimethylphenyl)piperazinyl 4-methoxyphenyl Phenyl Enhanced lipophilicity (2,3-dimethylphenyl), electron-donating (4-OCH₃)
    7-(3-Methylphenyl)-5-phenyl-4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine 4-phenylpiperazinyl 3-methylphenyl Phenyl Reduced steric hindrance (3-Me vs. 4-OCH₃), moderate lipophilicity
    7-(3-Chloro-4-methylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-(4-methoxyphenyl)piperazinyl 3-chloro-4-methylphenyl Phenyl Halogenation (Cl) increases electronegativity; dual substituents enhance binding
    7-(4-Fluorophenyl)-4-(4-methylpiperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine 4-methylpiperazinyl 4-fluorophenyl Phenyl Fluorine improves metabolic stability; smaller piperazine substituent
    4-Chloro-5-(4-fluorophenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine Chlorine 4-methoxyphenyl 4-fluorophenyl Chlorine at position 4 increases electrophilicity; altered core reactivity

    Biological Activity

    The compound 4-(4-(2,3-dimethylphenyl)piperazin-1-yl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine , also referred to as a pyrrolopyrimidine derivative, has garnered significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological mechanisms, therapeutic implications, and relevant case studies.

    Structural Characteristics

    The molecular formula of this compound is C30H28N5C_{30}H_{28}N_5 with a molecular weight of 494.0 g/mol. The compound features a complex structure that includes a pyrrolopyrimidine core, substituted phenyl groups, and a piperazine ring.

    PropertyValue
    Molecular FormulaC30H28N5
    Molecular Weight494.0 g/mol
    IUPAC Name7-(4-methoxyphenyl)-4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-5-phenylpyrrolo[2,3-d]pyrimidine
    InChI KeyDOCWRWCSPXSZRM-UHFFFAOYSA-N

    The biological activity of this compound primarily involves its interaction with various molecular targets:

    • Protein Kinase B (PKB/Akt) Inhibition : The compound acts as an ATP-competitive inhibitor of PKB, which plays a crucial role in cell signaling pathways related to growth and survival. By inhibiting PKB, the compound may induce apoptosis in cancer cells and inhibit tumor growth.
    • Anticancer Properties : Due to its ability to inhibit PKB, this compound is being explored as a potential anticancer agent. Studies have shown that compounds targeting PKB can effectively reduce the proliferation of cancer cells in vitro and in vivo models .

    In Vitro Studies

    Several studies have evaluated the efficacy of this compound against various cancer cell lines:

    • Breast Cancer Cells : The compound demonstrated significant cytotoxic effects on MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range. This suggests a strong potential for further development as an anticancer therapeutic .
    • Lung Cancer Models : In A549 lung cancer cell lines, the compound inhibited cell migration and invasion, indicating its potential role in metastasis prevention .

    In Vivo Studies

    In animal models, the administration of this compound has shown promising results:

    • Tumor Growth Inhibition : In xenograft models of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to control groups. This highlights its potential as a therapeutic agent in clinical settings .

    Case Study 1: Efficacy Against Glioblastoma

    A study investigated the effects of the compound on glioblastoma multiforme (GBM) cells. Results indicated that treatment led to reduced cell viability and increased apoptosis rates compared to untreated controls. The study concluded that the compound could be a candidate for further development against GBM due to its ability to penetrate the blood-brain barrier effectively .

    Case Study 2: Selectivity and Toxicity Assessment

    Another research effort focused on assessing the selectivity and toxicity profiles of this compound in comparison to existing chemotherapeutics. It was found that while exhibiting potent anti-proliferative effects on cancer cells, the compound showed minimal toxicity towards normal human fibroblasts, suggesting a favorable therapeutic index .

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